3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-b-D-glucuronide Methyl Ester 3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-b-D-glucuronide Methyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18549034
InChI: InChI=1S/C21H23IO12/c1-9(23)29-14-6-13(22)7-15(8-14)33-21-19(32-12(4)26)17(31-11(3)25)16(30-10(2)24)18(34-21)20(27)28-5/h6-8,16-19,21H,1-5H3/t16-,17-,18-,19+,21+/m0/s1
SMILES:
Molecular Formula: C21H23IO12
Molecular Weight: 594.3 g/mol

3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-b-D-glucuronide Methyl Ester

CAS No.:

Cat. No.: VC18549034

Molecular Formula: C21H23IO12

Molecular Weight: 594.3 g/mol

* For research use only. Not for human or veterinary use.

3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-b-D-glucuronide Methyl Ester -

Specification

Molecular Formula C21H23IO12
Molecular Weight 594.3 g/mol
IUPAC Name methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(3-acetyloxy-5-iodophenoxy)oxane-2-carboxylate
Standard InChI InChI=1S/C21H23IO12/c1-9(23)29-14-6-13(22)7-15(8-14)33-21-19(32-12(4)26)17(31-11(3)25)16(30-10(2)24)18(34-21)20(27)28-5/h6-8,16-19,21H,1-5H3/t16-,17-,18-,19+,21+/m0/s1
Standard InChI Key HHCLYQKBEARFJZ-VDRZXAFZSA-N
Isomeric SMILES CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC(=CC(=C2)I)OC(=O)C)C(=O)OC)OC(=O)C
Canonical SMILES CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=CC(=C2)I)OC(=O)C)C(=O)OC)OC(=O)C

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-β-D-glucuronide Methyl Ester is a β-D-glucuronide derivative with systematic IUPAC name methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(3-acetyloxy-5-iodophenoxy)oxane-2-carboxylate. Its molecular formula, C₂₁H₂₃IO₁₂, corresponds to a molecular weight of 594.3 g/mol . The structure integrates a glucuronic acid backbone modified with three acetyl groups, a methyl ester at the carboxyl position, and a 3-acetyloxy-5-iodophenol moiety linked via an ether bond (Fig. 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
AppearanceWhite solid
SolubilityChloroform, Methanol (slight)
Storage Conditions-20°C, protected from light
Purity≥98%

Synthesis and Structural Elucidation

Synthetic Methodology

The compound is synthesized through a Heck coupling strategy, as described by Learmonth et al. (2003) . This method involves coupling an iodoaryl-O-β-D-glucuronate ester with a styrene derivative to form regioisomerically pure glucuronide conjugates. Key steps include:

  • Protection of hydroxyl groups: Acetylation of the glucuronic acid backbone ensures stability during subsequent reactions.

  • Iodophenol incorporation: Introduction of the 3-acetyloxy-5-iodophenol moiety via ether linkage.

  • Methyl esterification: Final modification at the carboxyl position to enhance lipophilicity .

Structural Confirmation

Nuclear Magnetic Resonance (NMR) and mass spectrometry validate the structure. The β-D-configuration is confirmed by coupling constants in the 1H^1H-NMR spectrum (e.g., J1,2=7.8HzJ_{1',2'} = 7.8 \, \text{Hz}), while the acetyl and methyl ester groups appear as distinct singlet signals. The iodine atom’s presence is verified via inductively coupled plasma mass spectrometry (ICP-MS) .

Applications in Pharmaceutical Research

Role in Drug Metabolism Studies

As a glucuronide conjugate, this compound models phase II metabolism, where enzymes like UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to drugs or toxins, enhancing their water solubility for excretion . It is specifically used to synthesize metabolites of trans-resveratrol, a polyphenol with antioxidant and anti-inflammatory properties .

Preclinical Relevance

  • Bioavailability Studies: By mimicking resveratrol’s glucuronidated metabolites, researchers assess its oral bioavailability and tissue distribution .

  • Enzyme Kinetics: The compound serves as a substrate to characterize UGT isoform specificity and inhibition profiles .

Future Directions and Research Opportunities

Expanding Metabolic Insights

Future studies could employ isotope-labeled analogs to track metabolic fate in vivo. For example, replacing iodine with 125I^{125}I would enable radiotracer studies of glucuronide excretion kinetics .

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